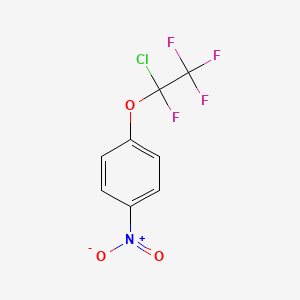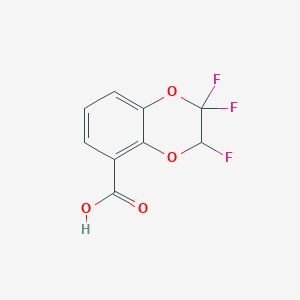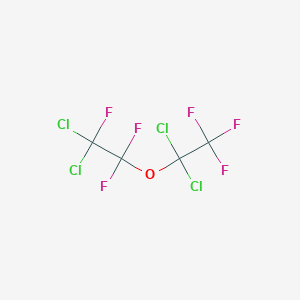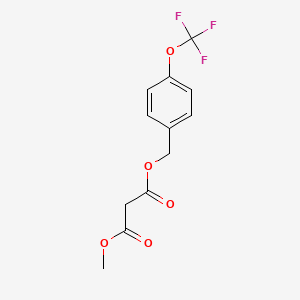![molecular formula C13H14Cl2O B6313217 3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride CAS No. 1858264-46-6](/img/structure/B6313217.png)
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a propenoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride typically involves the reaction of 3-chloro-2-trifluoromethylbenzoyl chloride with propenoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous aluminum trichloride, and a solvent like toluene. The reaction mixture is maintained at a low temperature (0-5°C) to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products, making the process suitable for large-scale production .
化学反应分析
Types of Reactions
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The propenoyl chloride moiety can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Addition: Reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amides or esters.
Addition: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
科学研究应用
3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and agrochemicals
作用机制
The mechanism of action of 3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro and propenoyl chloride groups enable the compound to form covalent bonds with target proteins, thereby modulating their activity. This mechanism is particularly relevant in its potential therapeutic applications .
相似化合物的比较
Similar Compounds
- 3-Chlorobenzotrifluoride
- 2-Chloro-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)benzyl chloride
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate .
Uniqueness
The presence of both chloro and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
(Z)-3-(2-tert-butylphenyl)-3-chloroprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c1-13(2,3)10-7-5-4-6-9(10)11(14)8-12(15)16/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOCHXLAIFNOHN-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=CC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1/C(=C/C(=O)Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
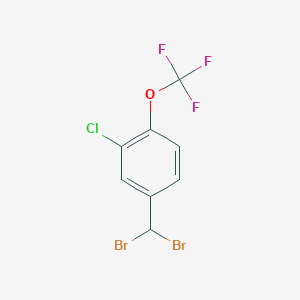


![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)




